

Tersolisib (STX-478): Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name:	Tersolisib
CAS No.:	2883540-92-7
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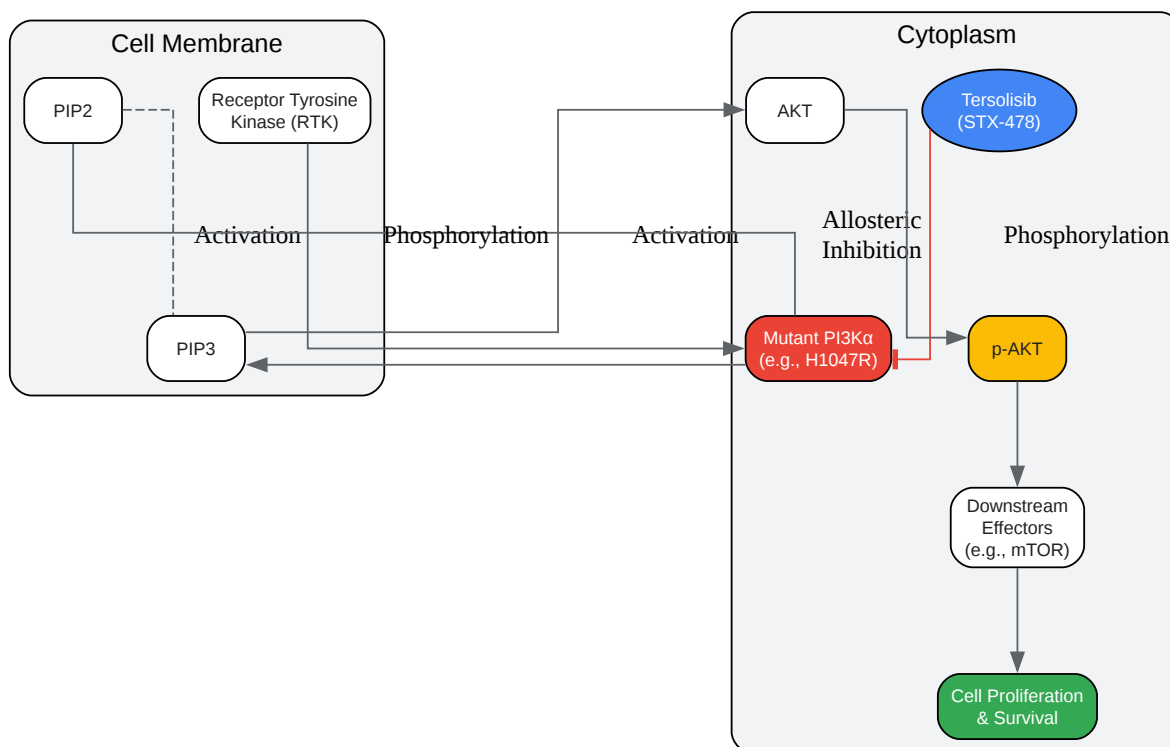
Introduction

Tersolisib (STX-478) is a potent, orally bioavailable, and central nervous system (CNS) penetrant allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K α).^{[1][2]} It exhibits high selectivity for cancer-associated mutant forms of PI3K α , particularly those with mutations in the kinase and helical domains, such as the H1047R variant, over the wild-type (WT) enzyme.^{[3][4]} By binding to a novel allosteric pocket, **Tersolisib** effectively and selectively suppresses the PI3K/Akt/mTOR signaling pathway in tumor cells harboring these mutations, leading to the inhibition of tumor cell growth and proliferation.^{[5][6]} Preclinical studies have demonstrated that **Tersolisib**'s mutant-selective nature spares metabolic dysfunction, a common side effect of less selective PI3K inhibitors.^[3]

These application notes provide detailed protocols for in vitro studies of **Tersolisib** in cell culture, focusing on methods to assess its target engagement and impact on cell viability.

Mechanism of Action: Selective Inhibition of Mutant PI3K α Signaling

Tersolisib functions as a selective, allosteric inhibitor of mutant PI3K α . Upon entering the cell, it binds to a cryptic pocket near the ATP-binding site of the mutant PI3K α enzyme.[1] This allosteric binding preferentially inhibits the catalytic activity of the mutant protein, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This ultimately results in reduced proliferation and survival of cancer cells that are dependent on the aberrant PI3K α signaling pathway.[3][5]



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Caption: Mechanism of action of **Tersolisib** in the PI3K/AKT pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **Tersolisib** against PI3K α and its effect on the viability of various cancer cell lines.

Table 1: **Tersolisib** (STX-478) IC50 Values for PI3K α Isoforms

Target	IC50 (nmol/L)
PI3K α (H1047R mutant)	9.4[3]
PI3K α (E545K mutant)	71[3]
PI3K α (E542K mutant)	113[3]
PI3K α (Wild-Type)	131[3]

Table 2: Cellular Activity of **Tersolisib** (STX-478) in Isogenic and Cancer Cell Lines

Cell Line	PIK3CA Status	Assay	Metric	Value
MCF10A	H1047R	pAKT Inhibition	IC50	~10 nM[3]
MCF10A	E545K	pAKT Inhibition	IC50	~100 nM[3]
MCF10A	Wild-Type	pAKT Inhibition	IC50	>1,000 nM[3]
CAL-33	H1047R	Cell Viability	-	Intermediate Sensitivity[3]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol provides general guidelines for the culture of cell lines commonly used in **Tersolisib** studies, such as the isogenic MCF10A lines and the CAL-33 head and neck squamous cell carcinoma line.

Materials:

- Cell Lines: MCF10A (parental and with PIK3CA mutations), CAL-33
- MCF10A Growth Medium: MEGM™ BulletKit™ (Lonza, #CC-3150) supplemented with 100 ng/mL cholera toxin.
- CAL-33 Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (0.25%)
- Cell culture flasks, plates, and other sterile consumables.

Procedure:

- Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and seed into a culture flask.
- Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
- Cell Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS, centrifuge the cells, and resuspend in fresh medium. Seed the cells into new flasks at the desired split ratio (e.g., 1:3 to 1:5 for CAL-33).

Protocol 2: Preparation of Tersolisib (STX-478) Stock and Working Solutions

Materials:

- **Tersolisib** (STX-478) powder

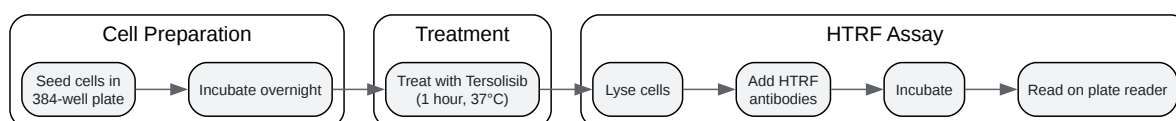
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **Tersolisib** (e.g., 10-20 mM) in DMSO. Ensure the powder is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of **Tersolisib** in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and vehicle controls (typically \leq 0.1%).

Protocol 3: pAKT (Ser473) HTRF Assay for Target Engagement

This protocol is designed to measure the inhibition of PI3K α activity by assessing the phosphorylation of its downstream target, AKT, at serine 473.



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Caption: Workflow for the pAKT HTRF Assay.

Materials:

- Cells cultured in 384-well plates
- **Tersolisib** working solutions

- Phospho-AKT (Ser473) HTRF assay kit (e.g., PerkinElmer, #64AKSPEH)
- Plate reader capable of HTRF detection

Procedure:

- Cell Seeding: Seed cells (e.g., isogenic MCF10A lines) in a 384-well plate at a predetermined density in complete, phenol red-free medium.
- Incubation: Incubate the plate overnight at 37°C with 5% CO₂.
- Treatment: Treat the cells with a range of **Tersolisib** concentrations for 1 hour at 37°C.^[3] Include a vehicle control (DMSO).
- Assay: Perform the HTRF assay according to the manufacturer's instructions. This typically involves cell lysis and the addition of HTRF antibody reagents.
- Data Acquisition: Read the plate on a compatible plate reader.
- Data Analysis: Calculate the ratio of the two emission signals and plot the results against the log of the **Tersolisib** concentration. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

- Cells cultured in 384-well opaque-walled plates
- **Tersolisib** working solutions
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, #G9243)
- Luminometer plate reader

Procedure:

- Cell Seeding: Seed cells in a 384-well opaque-walled plate at a predetermined density in 50 μ L of medium.
- Treatment: After allowing the cells to adhere (if applicable), treat them with a range of **Tersolisib** concentrations for 72 hours at 37°C with 5% CO₂.^[3]
- Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the reagent according to the manufacturer's protocol.
- Assay: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Plot the luminescence signal against the log of the **Tersolisib** concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

Tersolisib (STX-478) is a promising mutant-selective PI3K α inhibitor with a favorable preclinical profile. The protocols outlined in these application notes provide a framework for the in vitro characterization of **Tersolisib**'s activity in relevant cancer cell models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this novel agent.

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